molecular formula C31H31N9O2S B11931161 4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide

4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide

Cat. No.: B11931161
M. Wt: 593.7 g/mol
InChI Key: VXMHGGPCMIWHJI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide involves multiple steps, starting from the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the cyano-dimethylphenoxy group: This is achieved through nucleophilic substitution reactions.

    Formation of the piperidinylmethyl intermediate: This involves the reaction of the thieno[3,2-d]pyrimidine derivative with piperidine.

    Introduction of the triazolylmethyl group: This step is carried out using click chemistry, specifically the Huisgen cycloaddition reaction.

    Final coupling with benzamide: The final product is obtained by coupling the triazolylmethyl intermediate with benzamide under suitable conditions

Chemical Reactions Analysis

4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide involves its interaction with specific molecular targets. As an NNRTI, the compound binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing the replication of the virus. The binding occurs at a site distinct from the active site, leading to conformational changes that reduce the enzyme’s functionality .

Comparison with Similar Compounds

4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C31H31N9O2S

Molecular Weight

593.7 g/mol

IUPAC Name

4-[[4-[[4-[[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide

InChI

InChI=1S/C31H31N9O2S/c1-19-13-22(15-32)14-20(2)27(19)42-30-28-26(9-12-43-28)35-31(36-30)34-24-7-10-39(11-8-24)17-25-18-40(38-37-25)16-21-3-5-23(6-4-21)29(33)41/h3-6,9,12-14,18,24H,7-8,10-11,16-17H2,1-2H3,(H2,33,41)(H,34,35,36)

InChI Key

VXMHGGPCMIWHJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2SC=C3)NC4CCN(CC4)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)N)C)C#N

Origin of Product

United States

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